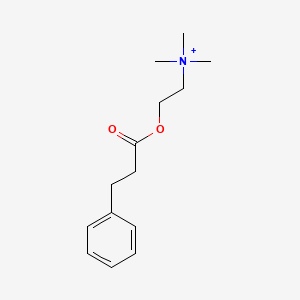
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenylpropoxy group attached to an ethanaminium backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- typically involves the reaction of trimethylamine with a suitable ester or acid derivative of 1-oxo-3-phenylpropanoic acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include trimethylamine, phenylpropanoic acid derivatives, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediate compounds, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized as an antistatic agent, emulsifying agent, and flocculant in various industrial processes.
Mechanism of Action
The mechanism of action of ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Shares structural similarities and is used in similar applications.
N,N,N’-Trimethyl-1,2-ethanediamine: Another quaternary ammonium compound with comparable properties.
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- stands out due to its specific phenylpropoxy group, which imparts unique chemical and physical properties. This structural feature enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
58979-36-5 |
|---|---|
Molecular Formula |
C14H22NO2+ |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
trimethyl-[2-(3-phenylpropanoyloxy)ethyl]azanium |
InChI |
InChI=1S/C14H22NO2/c1-15(2,3)11-12-17-14(16)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3/q+1 |
InChI Key |
UUSHEWPJJDGXOU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















